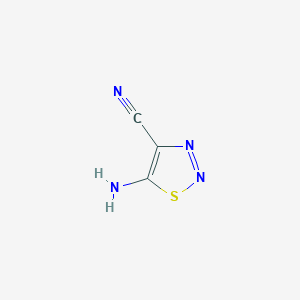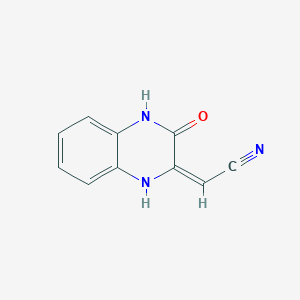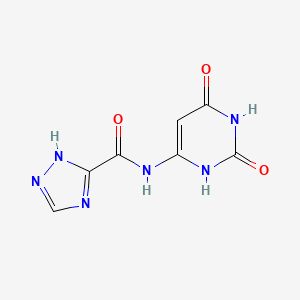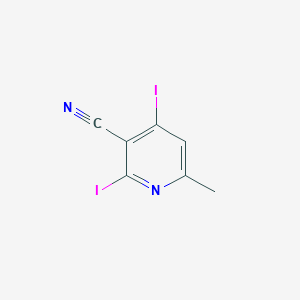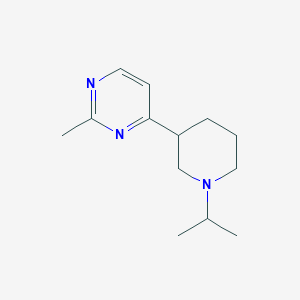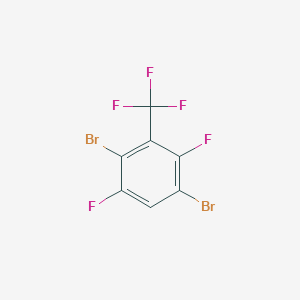
1,4-Dibromo-2,5-difluoro-3-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dibromo-2,5-difluoro-3-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2,5-difluoro-3-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2,5-difluoro-3-(trifluoromethyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, minimizing the formation of by-products and optimizing the efficiency of the synthesis.
化学反応の分析
Types of Reactions
1,4-Dibromo-2,5-difluoro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.
Common Reagents and Conditions
Substitution Reactions: Typical reagents include sodium amide (NaNH2) for amination, sodium thiolate (NaSR) for thiolation, and sodium alkoxide (NaOR) for alkoxylation. These reactions often require polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like toluene or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 1,4-diamino-2,5-difluoro-3-(trifluoromethyl)benzene derivative, while a Suzuki coupling reaction could produce a biaryl compound.
科学的研究の応用
1,4-Dibromo-2,5-difluoro-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the design of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Its derivatives may possess therapeutic properties, making it a valuable intermediate in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals, including advanced materials and polymers with unique properties.
作用機序
The mechanism by which 1,4-dibromo-2,5-difluoro-3-(trifluoromethyl)benzene exerts its effects depends on the specific application and the molecular targets involved. In chemical reactions, the electron-withdrawing nature of the fluorine and trifluoromethyl groups influences the reactivity of the bromine atoms, facilitating nucleophilic substitution and coupling reactions.
類似化合物との比較
Similar Compounds
1,4-Dibromo-2,5-difluorobenzene: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: Contains an additional trifluoromethyl group, which further enhances its electron-withdrawing properties.
1,3-Dibromo-5-fluorobenzene:
Uniqueness
1,4-Dibromo-2,5-difluoro-3-(trifluoromethyl)benzene is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the benzene ring. This specific arrangement imparts distinct electronic and steric properties, making it a versatile intermediate in various chemical syntheses and applications.
特性
分子式 |
C7HBr2F5 |
|---|---|
分子量 |
339.88 g/mol |
IUPAC名 |
1,4-dibromo-2,5-difluoro-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7HBr2F5/c8-2-1-3(10)5(9)4(6(2)11)7(12,13)14/h1H |
InChIキー |
XAKNAOXCCNRTBK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Br)F)C(F)(F)F)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B13102061.png)

![2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine](/img/structure/B13102079.png)
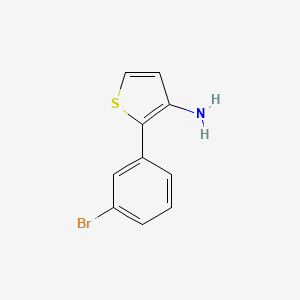
![2-(4-Chlorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B13102090.png)
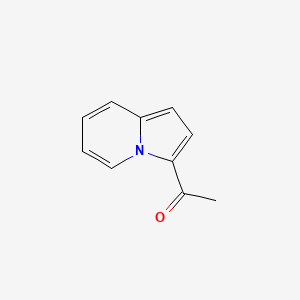
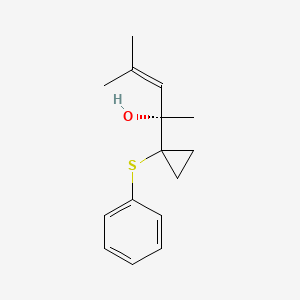
![6-Chloro-2-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one](/img/structure/B13102098.png)

